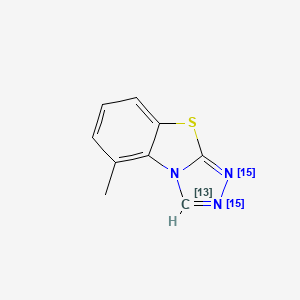
Tricyclazole-3-13C-1,2-15N2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricyclazole-3-13C-1,2-15N2 is a stable isotope-labeled compound of Tricyclazole, a fungicide primarily used to control rice blast disease. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications, particularly in tracing and studying metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclazole-3-13C-1,2-15N2 involves the reaction of 2-hydrazino-4-methylbenzothiazole with formic acid. The process typically includes the following steps:
Reaction: 2-hydrazino-4-methylbenzothiazole is reacted with excess formic acid.
Work-up: An aromatic hydrocarbon is used during the work-up phase to facilitate the reaction.
Purification: The product is purified using isopropyl alcohol to precipitate the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of labeled isotopes requires specialized equipment and safety measures to handle the radioactive materials.
化学反应分析
Types of Reactions
Tricyclazole-3-13C-1,2-15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazolobenzothiazole compounds.
科学研究应用
Tricyclazole-3-13C-1,2-15N2 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studying chemical reactions and mechanisms.
Biology: Employed in metabolic studies to trace the pathways of tricyclazole in biological systems.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of new fungicides and agrochemicals.
作用机制
Tricyclazole-3-13C-1,2-15N2 exerts its effects by inhibiting melanin biosynthesis in fungi. The compound targets the enzyme scytalone dehydratase, which is involved in the melanin biosynthesis pathway. By inhibiting this enzyme, this compound prevents the formation of melanin, thereby controlling fungal growth .
相似化合物的比较
Similar Compounds
Tricyclazole: The non-labeled version of the compound, used widely as a fungicide.
Other Triazolobenzothiazoles: Compounds with similar structures but different substituents, such as 5-methyl-1,2,4-triazolo[3,4-b]benzothiazole.
Uniqueness
Tricyclazole-3-13C-1,2-15N2 is unique due to its stable isotope labeling, which allows for detailed tracing and study of its metabolic pathways. This makes it particularly valuable in research applications where understanding the fate of the compound in biological systems is crucial.
属性
分子式 |
C9H7N3S |
|---|---|
分子量 |
192.22 g/mol |
IUPAC 名称 |
8-methyl-(513C,1,2-15N2)[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
InChI |
InChI=1S/C9H7N3S/c1-6-3-2-4-7-8(6)12-5-10-11-9(12)13-7/h2-5H,1H3/i5+1,10+1,11+1 |
InChI 键 |
DQJCHOQLCLEDLL-UAPAWMPQSA-N |
手性 SMILES |
CC1=C2C(=CC=C1)SC3=[15N][15N]=[13CH]N23 |
规范 SMILES |
CC1=C2C(=CC=C1)SC3=NN=CN23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


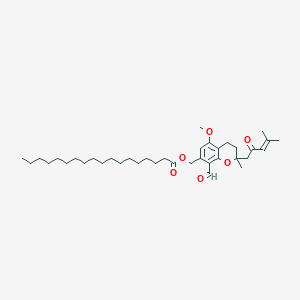
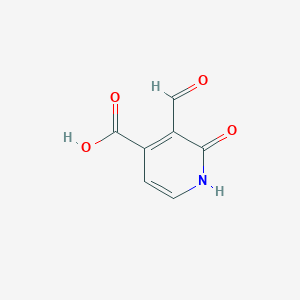
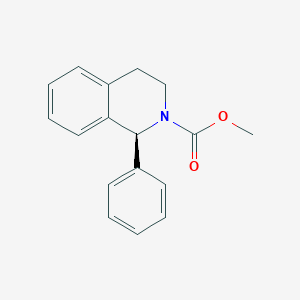
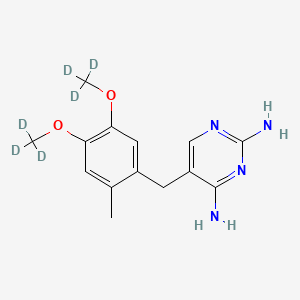
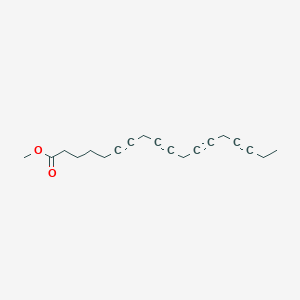
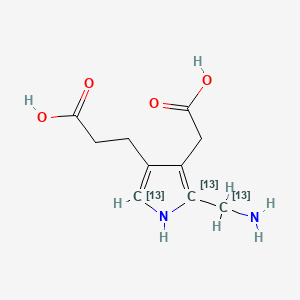
![Butyl 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl carbonate](/img/structure/B13441931.png)
![4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-hydroxy[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441939.png)
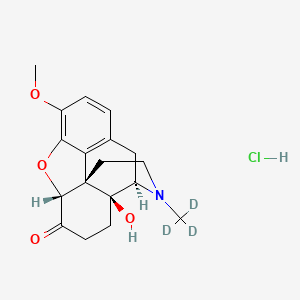
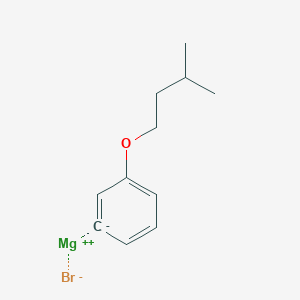

![4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13441976.png)
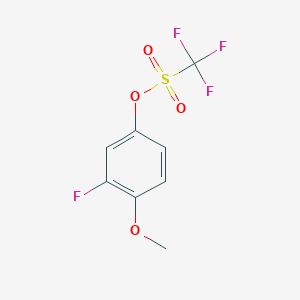
![2',3',5'-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-N-formyl-adenosine](/img/structure/B13441986.png)
